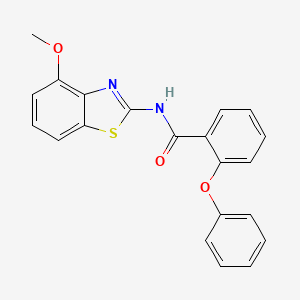

![molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9](/img/structure/B2363303.png)

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . Single crystals were developed for some of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. The density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in a solution of ethanol have been studied with different concentrations at 303, 308, and 313 K temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One area of research involves the synthesis and chemical properties of cyanide derivatives. For instance, studies have explored the linear condensation products from interactions between malonitrile and various compounds to form linear dienes or trienes, serving as intermediates for the formation of pyridones from enamine ketones and cyanoacetamide, indicating their potential as intermediates in the synthesis of complex heterocyclic compounds (Junek, Stolz, & Schmidt, 1971).

Molecular Interactions

Research on molecular interactions in solutions, such as the study of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol, has provided insights into the effect of solute on solute-solvent and solvent–solvent interactions. This is crucial for understanding the chemical behavior and application potential of these compounds in various solvents (Tekade et al., 2015).

Herbicidal Activity

In agricultural research, derivatives of the compound have been synthesized as herbicidal inhibitors of photosystem II electron transport. These studies have identified specific substituents that enhance herbicidal activity, contributing to the development of safer and more effective herbicides (Wang et al., 2003).

Heterocyclic Synthesis

Another significant application is in the field of heterocyclic synthesis, where reactions of cyano olefins have been utilized to create novel pyrrolo[3,4-b]pyridines and dihydropyridines. These compounds are considered as potential drug candidates, highlighting the role of the compound in the development of new pharmaceuticals (Mashaly, El-Gogary, & Kosbar, 2014).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have revealed their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Wirkmechanismus

Target of Action

It’s known that the compound is used as a fluorescence-enhanced probe for detecting cyanide ions .

Mode of Action

The compound acts as a ligand in a tetraphenylethene coordinated copper-iodide complex, named CIT-Z . The fluorescence enhancement mechanism is attributed to the competitive coordination between cyanide ions and the ligands .

Result of Action

The compound exhibits excellent optical properties and chemical stability . It shows high selectivity and sensitivity towards cyanide ions, with a detection limit of 0.1 μM .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence-enhanced property is used for detecting cyanide ions in aqueous environments .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds include further development based on the molecular interactions of the derivatized conjugates in docking studies . The compounds have shown potential for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOJNILEAMKVGT-UYRXBGFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)